molecular formula C15H21NO3 B5761835 Propan-2-yl 4-(pentanoylamino)benzoate

Propan-2-yl 4-(pentanoylamino)benzoate

Cat. No.: B5761835
M. Wt: 263.33 g/mol
InChI Key: PQQCTNHGXROILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-(pentanoylamino)benzoate is an organic compound with a complex structure that includes a benzoate ester and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(pentanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid followed by the formation of the amide bond. One common method is to first react 4-aminobenzoic acid with isopropanol in the presence of a strong acid catalyst to form the ester. The resulting ester is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(pentanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding alcohol and amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids and nitro compounds.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Propan-2-yl 4-(pentanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential as a drug candidate, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-(butanoylamino)benzoate
  • Propan-2-yl 4-(hexanoylamino)benzoate
  • Propan-2-yl 4-(octanoylamino)benzoate

Uniqueness

Propan-2-yl 4-(pentanoylamino)benzoate is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties. This balance can affect its solubility, reactivity, and interaction with biological targets, making it distinct from its analogs with shorter or longer alkyl chains.

Properties

IUPAC Name

propan-2-yl 4-(pentanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11(2)3/h7-11H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQCTNHGXROILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.